molecular formula C14H21NO B13204384 4-Phenyl-1-(propan-2-YL)piperidin-4-OL

4-Phenyl-1-(propan-2-YL)piperidin-4-OL

Cat. No.: B13204384
M. Wt: 219.32 g/mol
InChI Key: ZTBMYEYBMRNGEU-UHFFFAOYSA-N
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Description

4-Phenyl-1-(propan-2-YL)piperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(propan-2-YL)piperidin-4-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as hydrogenation of pyridine derivatives or cyclization of appropriate precursors.

    Substitution Reactions: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids in the presence of catalysts like palladium.

    Hydroxylation: The hydroxyl group at the 4-position of the piperidine ring is introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Hydrogenation: Using metal catalysts like palladium or nickel to hydrogenate pyridine derivatives.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(propan-2-YL)piperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel, platinum.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

4-Phenyl-1-(propan-2-YL)piperidin-4-OL has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(propan-2-YL)piperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    1-[4-(Propan-2-yl)phenyl]piperidin-4-ol: A structurally similar compound with slight variations in the substituents.

    2-Piperidin-4-ylpropan-2-ol: Another piperidine derivative with different functional groups.

Uniqueness: 4-Phenyl-1-(propan-2-YL)piperidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-phenyl-1-propan-2-ylpiperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-12(2)15-10-8-14(16,9-11-15)13-6-4-3-5-7-13/h3-7,12,16H,8-11H2,1-2H3

InChI Key

ZTBMYEYBMRNGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CC=C2)O

Origin of Product

United States

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